Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate
Description
Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate is a brominated propenoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyloxy substituent. This compound’s structure integrates three key components:
- Propenoate ester backbone: The ethyl (2E)-2-propenoate group provides a reactive α,β-unsaturated ester system, enabling conjugate addition reactions or cyclization pathways.
- Bromo-substituted phenyl ring: The 3-bromo substituent on the phenyl ring enhances electrophilic aromatic substitution reactivity and influences steric/electronic properties.
- Boc-protected aminoethyloxy group: The Boc group serves as a protective moiety for the amine, improving stability during synthesis and modulating solubility .
This compound is of interest in medicinal and synthetic chemistry, particularly for designing bioactive molecules or intermediates requiring controlled release of amines via deprotection.
Properties
Molecular Formula |
C18H24BrNO5 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
ethyl (E)-3-[3-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H24BrNO5/c1-5-23-15(21)10-9-13-7-6-8-14(19)16(13)24-12-11-20-17(22)25-18(2,3)4/h6-10H,5,11-12H2,1-4H3,(H,20,22)/b10-9+ |
InChI Key |
PCYUHKIETPMZRS-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)OCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate, with the molecular formula and a molecular weight of 414.3 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H24BrNO5 |
| Molecular Weight | 414.3 g/mol |
| IUPAC Name | Ethyl (E)-3-[3-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]prop-2-enoate |
| Purity | Typically 95% |
This compound exhibits multiple mechanisms of action that may contribute to its biological effects:
- Phosphodiesterase Inhibition : The compound has been noted for its potential to inhibit phosphodiesterase type IV (PDE4), which is involved in the breakdown of cyclic AMP (cAMP). Increased levels of cAMP can lead to various physiological effects, including anti-inflammatory responses and bronchodilation, making it relevant for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Muscarinic Receptor Antagonism : It also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes including bronchial smooth muscle contraction. This antagonism can alleviate symptoms associated with respiratory diseases .
Pharmacological Applications
The compound's dual action as a PDE4 inhibitor and mAChR antagonist suggests its potential utility in:
- Anti-inflammatory Treatments : Particularly for conditions like asthma and COPD where inflammation plays a critical role.
- Allergic Reactions : Its ability to modulate immune responses may be beneficial in treating allergic rhinitis and atopic dermatitis.
Study on PDE4 Inhibition
A study published in the Journal of Medicinal Chemistry reported that compounds similar to this compound exhibited significant PDE4 inhibitory activity. These findings highlight the potential for this compound in developing new therapeutic agents for inflammatory diseases .
Respiratory Disease Models
In preclinical models of asthma, compounds with similar structures demonstrated efficacy in reducing airway hyperresponsiveness and inflammation. The modulation of cAMP levels through PDE4 inhibition was identified as a key mechanism .
Clinical Implications
Research indicates that the pharmacological profile of this compound could lead to new treatment strategies for chronic respiratory diseases by combining anti-inflammatory effects with bronchodilation .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structures to exhibit anticancer properties. For instance, derivatives of ethyl esters have been investigated for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate may serve as a lead compound in the development of novel anticancer agents.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of bromo-substituted propenoates, demonstrating their efficacy in inhibiting tumor growth in vitro and in vivo models .
2. Anti-inflammatory Properties
Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. The incorporation of the bromo group may enhance the compound's interaction with specific biological targets involved in inflammatory pathways.
Case Study:
Research published in Pharmaceutical Biology indicated that certain ethyl esters exhibited significant anti-inflammatory activity by modulating cytokine production .
Agricultural Applications
1. Herbicide Development
The unique structure of this compound suggests potential use as a herbicide. The bromo substitution may enhance herbicidal activity against specific weed species.
Case Study:
A patent application described the synthesis of bromo-substituted compounds for use as herbicides, demonstrating their effectiveness in controlling resistant weed populations .
Materials Science Applications
1. Polymer Chemistry
The compound's ability to participate in polymerization reactions can be explored for developing novel materials with specific properties. Its structure allows for functionalization that can lead to materials with enhanced thermal stability or mechanical strength.
Case Study:
Research has shown that incorporating bromo-substituted compounds into polymer matrices can significantly improve material properties, making them suitable for high-performance applications .
Data Tables
Comparison with Similar Compounds
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate (CAS 1234846-63-9)
Ethyl (2Z)-3-phenylprop-2-enoate
- Structure: Lacks halogen and aminoethyloxy substituents; highlights the role of E/Z isomerism.
- Properties :
Table 1: Comparison of Halogenated Propenoates
| Compound | Molecular Weight (g/mol) | Substituents | Key Reactivity |
|---|---|---|---|
| Target Compound | ~422.27 | 3-Br, Boc-aminoethyloxy | Boc deprotection, SNAr |
| Ethyl (2E)-3-(2-bromo-4-fluorophenyl) | 273.11 | 2-Br, 4-F | Cross-coupling reactions |
| Ethyl (2Z)-3-phenylprop-2-enoate | 176.21 | Phenyl | Conjugate additions |
Propenoate Derivatives with Amino-Protecting Groups
tert-Butyl (2E)-3-(2-formylphenyl)prop-2-enoate (CAS 103890-69-3)
Tienoxolol Hydrochloride
- Structure: Contains a tert-butylamino group and a benzoate ester.
- Properties :
Table 2: Amino-Protected Propenoates
| Compound | Protecting Group | Key Functional Group | Applications |
|---|---|---|---|
| Target Compound | Boc | 3-Bromo-phenyl | Intermediate synthesis |
| Tienoxolol Hydrochloride | tert-Butylamine | Benzoate ester | Antihypertensive drug |
| tert-Butyl (2E)-3-(2-formylphenyl) | tert-Butyl | Formylphenyl | Multistep organic synthesis |
Brominated Heterocyclic Analogs
Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Structure: Benzoxazine ring instead of propenoate backbone; retains bromo substituent.
- Synthesis: Prepared via nucleophilic substitution between 2-amino-4-bromophenol and ethyl 2,3-dibromopropanoate, highlighting bromo’s role in directing reactivity .
Key Insight: Bromo substituents in aromatic systems enhance electrophilicity but may reduce solubility compared to non-halogenated analogs.
Propenoates with Cyano/Ethoxycarbonyl Substituents
Ethyl 2-(2-Cyano-2-ethoxycarbonylethenyl)amino Derivatives
- Structure: Feature cyano and ethoxycarbonyl groups instead of Boc-aminoethyloxy.
- Applications: Serve as precursors for N-protected heterocycles (e.g., pyridopyrimidinones), emphasizing the role of electron-withdrawing groups in cyclization .
Table 3: Functional Group Impact on Reactivity
| Compound Type | Functional Groups | Reactivity Profile |
|---|---|---|
| Target Compound | Boc-aminoethyloxy, Br | Deprotection, SNAr |
| Cyano/Ethoxycarbonyl | CN, COOEt | Cyclization, nucleophilic attack |
| Halogen-only | Br, F | Cross-coupling, electrophilic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
